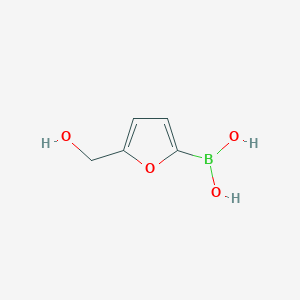

(5-(Hydroxymethyl)furan-2-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-(hydroxymethyl)furan-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO4/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7-9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQIZKAAYUGHIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(O1)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402563 | |

| Record name | (5-(Hydroxymethyl)furan-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-56-2 | |

| Record name | (5-(Hydroxymethyl)furan-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-(Hydroxymethyl)furan-2-yl)boronic acid

CAS Number: 1256355-56-2

This guide provides a comprehensive overview of (5-(Hydroxymethyl)furan-2-yl)boronic acid, a valuable building block for researchers, scientists, and professionals in drug development. It covers its chemical properties, synthesis, and key applications, with a focus on its role in the synthesis of bioactive molecules through Suzuki-Miyaura cross-coupling reactions.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1256355-56-2 | [1][3][4] |

| Molecular Formula | C5H7BO4 | [1] |

| Molecular Weight | 141.92 g/mol | [1] |

| Physical State | Solid | [1] |

| Boiling Point | 371.3 ± 52.0 °C at 760 mmHg | [3] |

| Purity | ≥ 95% | [1][3] |

| Storage Temperature | -20°C | [3] |

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for this compound is not extensively documented in readily accessible scientific literature. However, the synthesis of structurally related furan-2-ylboronic acids often involves the lithiation of a suitable furan precursor followed by reaction with a trialkyl borate and subsequent acidic workup.

For instance, a patented method for the production of the related compound, 5-formyl-2-furylboronic acid, involves the protection of the formyl group of 2-furaldehyde, followed by reaction with a boric acid ester in the presence of a base, and subsequent deprotection and isolation.[5] A similar strategy, starting from 2,5-bis(hydroxymethyl)furan or a protected derivative, could potentially be employed for the synthesis of this compound.

A plausible synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for this compound.

Applications in Drug Discovery and Development

Boronic acids are crucial building blocks in medicinal chemistry, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[2] This reaction is a powerful tool for the synthesis of biaryl and heteroaryl structures, which are common motifs in many biologically active compounds.[6] The furan ring, being a bioisostere for other aromatic systems, and the hydroxymethyl group, which can participate in hydrogen bonding or be further functionalized, make this compound an attractive starting material for the synthesis of novel drug candidates.

While specific examples detailing the use of this compound in the synthesis of named pharmaceutical agents are not prevalent in the reviewed literature, its structural motifs are present in various bioactive molecules. For example, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have been synthesized and evaluated for their cytotoxic and antibacterial activities.[7][8]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for carbon-carbon bond formation.[9][10][11] The general mechanism involves the oxidative addition of an organohalide to a palladium(0) catalyst, followed by transmetalation with a boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Below is a general experimental protocol for a Suzuki-Miyaura coupling reaction using a furan-based boronic acid, which can be adapted for this compound.

Materials:

-

Aryl or heteroaryl halide (e.g., aryl bromide) (1.0 equiv)

-

This compound (1.2 - 2.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 4.5 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, t-amyl alcohol)

-

Reaction vessel (e.g., round-bottomed flask)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To a flame-dried reaction vessel containing a magnetic stir bar, add the aryl halide, this compound, and the base.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (repeat 3 times).

-

Reagent Addition: Under the inert atmosphere, add the palladium catalyst and the anhydrous, degassed solvent.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[12]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathways and Biological Activity

While specific signaling pathways directly modulated by compounds derived solely from this compound are not explicitly detailed in the surveyed literature, the broader class of furan-containing molecules and boronic acid derivatives are known to exhibit a wide range of biological activities.

For example, various furan derivatives have shown potential as antimicrobial and anticancer agents.[7][8] Boronic acids themselves are known to act as inhibitors of various enzymes, particularly serine proteases, by forming a stable, reversible covalent bond with the active site serine residue.[13] The landmark approval of the boronic acid-containing drug Bortezomib, a proteasome inhibitor for treating multiple myeloma, has spurred significant interest in boron-containing compounds in drug discovery.[2]

The incorporation of the (5-(Hydroxymethyl)furan-2-yl) moiety into a larger molecule could therefore be a strategy to modulate the activity of various biological targets, including but not limited to kinases, proteases, and G-protein coupled receptors (GPCRs). Further research is needed to elucidate the specific biological effects of compounds synthesized using this particular building block.

Safety Information

This compound is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[14]

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1256355-56-2 [sigmaaldrich.com]

- 4. ËÕÖÝ˼±ä»¯Ñ§¼¼ÊõÓÐÏÞ¹«Ë¾ [sibian-chem.com]

- 5. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. mdpi.com [mdpi.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties of (5-(Hydroxymethyl)furan-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of (5-(Hydroxymethyl)furan-2-yl)boronic acid, a valuable building block in organic synthesis and medicinal chemistry. Due to its bifunctional nature, containing both a reactive boronic acid moiety and a hydroxymethyl group on a furan scaffold, this compound holds significant potential for the synthesis of complex molecules and novel drug candidates.

Core Chemical and Physical Properties

This compound is a solid at room temperature.[1][2] Its stability and handling are crucial for its application in synthesis. Key physical and chemical data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C5H7BO4 | [2] |

| Molecular Weight | 141.92 g/mol | |

| Physical Form | Solid | [2] |

| Boiling Point | 371.3 ± 52.0 °C at 760 mmHg | |

| Melting Point | No data available | [3] |

| Solubility | No specific data available. For the related compound, 5-Hydroxymethyl-2-furancarboxylic acid, solubility is high in ethanol (100 mg/ml), and lower in DMSO (10 mg/ml), DMF (15 mg/ml), and PBS (pH 7.2) (1 mg/ml). | [4] |

| pKa | No specific data available. Aryl boronic acids generally have pKa values ranging from 4 to 10. The acidity is influenced by substituents on the aromatic ring. | [5] |

| Storage Conditions | -20°C, sealed in a dry environment, away from moisture. |

Spectroscopic Data

Illustrative Spectroscopic Data for 5-Hydroxymethyl-2-furoic acid:

-

¹H NMR (500 MHz, Water, pH 7.00): δ (ppm) 4.59 (s, 2H, -CH₂OH), 6.46-6.47 (m, 1H, furan-H), 6.94-6.95 (m, 1H, furan-H).[6]

-

Mass Spectrometry (LC-MS): Precursor Type [M-H]⁻, m/z 141.0193327.[6]

-

FTIR: The FTIR spectrum of 5-hydroxymethyl-2-furancarboxylic acid shows characteristic peaks for the hydroxyl and carboxylic acid functional groups.[7]

Experimental Protocols

Detailed and verified experimental protocols for the synthesis and specific reactions of this compound are not widely published. However, general methodologies for the synthesis of boronic acids and their use in Suzuki-Miyaura coupling reactions are well-established and can be adapted.

Synthesis of Aryl Boronic Acids (General Protocol)

A common method for the synthesis of aryl boronic acids involves the reaction of an aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate.[5]

-

Lithiation: An appropriate aryl halide is dissolved in an anhydrous aprotic solvent (e.g., diethyl ether or THF) and cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium, is then added dropwise.

-

Borylation: A trialkyl borate, for example, trimethyl borate or triisopropyl borate, is added to the solution at low temperature.

-

Hydrolysis: The reaction mixture is warmed to room temperature and then quenched with an aqueous acid (e.g., HCl) to hydrolyze the borate ester to the desired boronic acid.

-

Purification: The product is then extracted with an organic solvent and purified, typically by recrystallization or column chromatography.

The precursor for this compound is likely 5-(hydroxymethyl)furfural, which can be synthesized from the dehydration of carbohydrates.[8]

Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[9][10]

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., dioxane, toluene, DMF, often with water)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

The solvent and the palladium catalyst are added.

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, the reaction is cooled to room temperature, and the product is extracted with an organic solvent.

-

The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Mandatory Visualizations

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Development

While specific biological activities of this compound have not been extensively reported, both the furan nucleus and the boronic acid functional group are prevalent in medicinal chemistry. Furan derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[11] Boronic acids are recognized as a privileged class of compounds in drug discovery, with several FDA-approved drugs containing this moiety.[5] They can act as enzyme inhibitors by forming reversible covalent bonds with active site serine or threonine residues.

Given the presence of both these pharmacologically relevant motifs, this compound represents a promising scaffold for the development of new therapeutic agents. The hydroxymethyl group offers an additional site for modification, allowing for the synthesis of diverse libraries of compounds for biological screening. However, to date, no specific signaling pathways modulated by this compound have been identified in the reviewed literature.

Safety Information

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

- 1. 5-(hydroxymethyl)furan-2-ylboronic acid | 1256355-56-2 [chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Hydroxymethyl-2-furoic acid | C6H6O4 | CID 80642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. orgsyn.org [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to (5-(Hydroxymethyl)furan-2-yl)boronic acid: Synthesis, Properties, and Applications

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of (5-(Hydroxymethyl)furan-2-yl)boronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. It details the compound's physicochemical properties, provides an exemplary experimental protocol for its application in cross-coupling reactions, and illustrates key chemical processes through structured diagrams.

Core Compound Properties

This compound is a furan-based organoboron compound. Its structure, featuring both a reactive boronic acid moiety and a modifiable hydroxymethyl group, makes it a valuable intermediate for constructing complex molecular architectures. Organoboron compounds, particularly boronic acids, are noted for their stability, low toxicity, and versatile reactivity in synthetic chemistry[1].

Physicochemical Data

The key quantitative and identifying properties of this compound are summarized below. This data is essential for reaction planning, safety assessment, and analytical characterization.

| Property | Value | Reference |

| Molecular Weight | 141.92 g/mol | [2][3][4] |

| Molecular Formula | C₅H₇BO₄ | [2][5] |

| CAS Number | 1256355-56-2 | [2][3][5] |

| IUPAC Name | [5-(hydroxymethyl)furan-2-yl]boronic acid | [2] |

| Physical State | Solid | [2][3] |

| Boiling Point | 371.3 ± 52.0 °C at 760 mmHg | [3] |

| Purity (Typical) | ≥95% | [2][3] |

| Canonical SMILES | OCC1=CC=C(B(O)O)O1 | [2] |

| InChI Key | DGQIZKAAYUGHIR-UHFFFAOYSA-N | [2][3] |

| Storage Conditions | -20°C, sealed storage, away from moisture | [3] |

Chemical Structure

The structure of the molecule is fundamental to its reactivity. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, while the furan ring acts as a stable aromatic linker and the hydroxymethyl group offers a site for further functionalization.

Applications in Drug Development and Synthesis

Boronic acids are cornerstone reagents in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many pharmaceuticals and bioactive molecules[1][6]. This compound serves as a bioisostere for other functional groups and as a crucial building block in reactions that form carbon-carbon bonds.

The primary application for this reagent is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction is one of the most powerful and widely used methods for C-C bond formation due to its mild conditions, high functional group tolerance, and excellent yields[7][8][9]. The furan core is a common structural element in natural products and pharmaceuticals, valued for its specific electronic and steric properties[10]. This makes the title compound particularly useful for synthesizing novel drug candidates and complex organic materials.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide (Ar-X).

Materials and Reagents

-

This compound (1.2 equiv.)

-

Aryl Halide (Ar-X, where X = Br, I) (1.0 equiv.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 equiv.)

-

Solvent System (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O)

-

Inert Gas (Nitrogen or Argon)

-

Standard glassware for inert atmosphere synthesis

Reaction Procedure

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the base (2.5 equiv.), and the palladium catalyst (0.05 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (e.g., argon) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, usually 4-24 hours).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired biaryl product.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction lies in its well-understood catalytic cycle involving a palladium center. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination[9].

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

-

Transmetalation: The organoboron reagent (activated by a base to form a boronate species) transfers its organic group (the hydroxymethyl-furan moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are expelled from the coordination sphere, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | 1256355-56-2 [sigmaaldrich.com]

- 4. This compound , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 5. ËÕÖÝ˼±ä»¯Ñ§¼¼ÊõÓÐÏÞ¹«Ë¾ [sibian-chem.com]

- 6. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to (5-(Hydroxymethyl)furan-2-yl)boronic acid: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-(Hydroxymethyl)furan-2-yl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details its chemical structure, physical properties, and potential synthetic routes. While specific biological activity data for this compound is limited in publicly available literature, this guide explores the known activities of structurally related furan derivatives and boronic acids, offering insights into its potential applications in drug discovery.

Chemical Structure and Properties

This compound is a furan derivative featuring a boronic acid group at the 2-position and a hydroxymethyl group at the 5-position. The presence of the boronic acid moiety makes it a versatile intermediate for carbon-carbon bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction.

The key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1256355-56-2 | [1] |

| Molecular Formula | C₅H₇BO₄ | [1] |

| Molecular Weight | 141.92 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | OCC1=CC=C(O1)B(O)O | [1] |

| InChI Key | DGQIZKAAYUGHIR-UHFFFAOYSA-N | [1] |

| Appearance | Solid | |

| Purity | Typically ≥95% | [1] |

| Storage | Store in a cool, dry place, away from moisture. Recommended storage at -20°C. |

Safety Information: This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be worn when handling this chemical.

Synthesis and Experimental Protocols

A potential synthetic workflow is outlined below:

Proposed Experimental Protocol for Miyaura Borylation

This protocol is a general procedure adapted from known Miyaura borylation reactions and should be optimized for this specific substrate.

Materials:

-

5-Bromo-2-furfuryl alcohol (or other suitable halo-furan precursor)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium(II) acetate or Pd(dppf)Cl₂

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane or other suitable solvent

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-furfuryl alcohol (1.0 eq.), bis(pinacolato)diboron (1.1-1.5 eq.), and potassium acetate (2.0-3.0 eq.).

-

Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 eq.).

-

Add anhydrous dioxane to the flask.

-

Degas the reaction mixture by bubbling the inert gas through the solvent for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude pinacol ester can be purified by column chromatography on silica gel.

-

The purified pinacol ester can then be hydrolyzed to the boronic acid using acidic or basic conditions, followed by extraction and purification.

Note: The hydroxyl group of 5-bromo-2-furfuryl alcohol may require protection prior to the borylation reaction to prevent side reactions.

Spectroscopic Data

Specific spectroscopic data for this compound is not widely reported. However, based on the analysis of similar furan derivatives, the following characteristic signals can be expected:

| Spectroscopic Data | Expected Signals |

| ¹H NMR | Signals corresponding to the furan ring protons (typically in the range of 6.0-7.5 ppm), a singlet for the hydroxymethyl protons (~4.5 ppm), and a broad singlet for the boronic acid protons. |

| ¹³C NMR | Signals for the furan ring carbons, the hydroxymethyl carbon (~55-65 ppm), and the carbon attached to the boron atom. |

| IR | A broad O-H stretch from the hydroxymethyl and boronic acid groups, C-H stretches, C=C stretches from the furan ring, and B-O stretches. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Researchers are advised to perform full spectroscopic characterization upon synthesis to confirm the structure.

Potential Applications in Drug Development

While direct biological activity data for this compound is scarce, the individual components of its structure—the furan ring and the boronic acid—are well-established pharmacophores.

The Furan Moiety in Medicinal Chemistry

The furan ring is a common scaffold in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.

Boronic Acids as Enzyme Inhibitors

Boronic acids are known to be potent inhibitors of serine proteases and other enzymes. The boron atom can form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes, leading to their inhibition.

Cytotoxicity of a Related Compound

A study on the closely related compound, methyl 5-(hydroxymethyl)furan-2-carboxylate , demonstrated cytotoxic activity against several cancer cell lines. The IC₅₀ values are presented in the table below.

| Cell Line | IC₅₀ (µg/mL) |

| HeLa (Cervical Cancer) | 62.37 |

| HepG2 (Liver Cancer) | Not specified as the most potent |

This data suggests that the (5-(hydroxymethyl)furan-2-yl) moiety has the potential for anticancer activity, which could be explored further with the boronic acid derivative.

Signaling Pathways and Logical Relationships

There is currently no specific information available in the scientific literature detailing the interaction of this compound with any particular signaling pathways. Given the known role of boronic acids as enzyme inhibitors, a logical relationship for its potential mechanism of action can be visualized as follows:

Conclusion

This compound is a promising building block for the synthesis of novel compounds with potential therapeutic applications. Its structure combines the versatile reactivity of a boronic acid with the biologically relevant furan scaffold. While further research is needed to fully elucidate its synthesis, spectroscopic properties, and biological activity, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound. The proposed synthetic route via Miyaura borylation offers a viable starting point for its preparation, and the known activities of related compounds suggest that it may possess valuable pharmacological properties.

References

An In-depth Technical Guide to the Synthesis of (5-(Hydroxymethyl)furan-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for (5-(hydroxymethyl)furan-2-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established organic chemistry principles and analogous transformations reported in the scientific literature. This document offers detailed experimental protocols, quantitative data for each synthetic step, and visualizations to aid in the understanding and execution of the synthesis.

Introduction

This compound is a bifunctional molecule featuring a furan ring substituted with a reactive boronic acid moiety and a hydroxymethyl group. This unique combination of functional groups makes it an attractive starting material for the synthesis of complex molecules through reactions such as the Suzuki-Miyaura cross-coupling. The furan core is a prevalent motif in numerous biologically active compounds, and the ability to introduce it into larger scaffolds via the boronic acid handle is of significant interest in drug discovery. This guide outlines a robust four-step synthesis beginning with the readily available furfuryl alcohol.

Overall Synthetic Pathway

The synthesis of this compound can be achieved through a four-step sequence involving protection, directed ortho-metalation/borylation, hydrolysis, and deprotection. The hydroxyl group of furfuryl alcohol is first protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent interference in the subsequent lithiation step. The furan ring is then selectively lithiated at the C2 position, followed by quenching with a boron electrophile to introduce the boronic ester. Subsequent hydrolysis of the ester and deprotection of the silyl ether yields the target compound.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tables summarizing the key quantitative data.

Step 1: Protection of Furfuryl Alcohol

The primary alcohol of furfuryl alcohol is protected as a TBDMS ether to prevent its acidic proton from interfering with the subsequent lithiation step.

Experimental Protocol:

To a solution of furfuryl alcohol (1.0 eq.) and imidazole (2.2 eq.) in anhydrous N,N-dimethylformamide (DMF), tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq.) is added portion-wise at 0 °C under an inert atmosphere. The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

| Parameter | Value | Reference |

| Starting Material | Furfuryl Alcohol | - |

| Reagents | TBDMS-Cl, Imidazole | [1] |

| Solvent | Anhydrous DMF | [1] |

| Temperature | 0 °C to room temperature | [1] |

| Reaction Time | 4-6 hours | [1] |

| Typical Yield | >95% | [1] |

Step 2: Directed Ortho-Metalation and Borylation

The TBDMS-protected furfuryl alcohol undergoes regioselective lithiation at the C2 position, followed by reaction with a borate ester to form the corresponding boronic ester.

Experimental Protocol:

To a solution of TBDMS-protected furfuryl alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (n-BuLi, 1.1 eq.) is added dropwise. The mixture is stirred at this temperature for 1 hour. Triisopropyl borate (1.2 eq.) is then added dropwise, and the reaction is stirred for an additional 2 hours at -78 °C before being allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude boronic ester is typically used in the next step without further purification.

| Parameter | Value | Reference |

| Starting Material | TBDMS-Protected Furfuryl Alcohol | - |

| Reagents | n-Butyllithium, Triisopropyl borate | [2] |

| Solvent | Anhydrous THF | [2] |

| Temperature | -78 °C to room temperature | [2] |

| Reaction Time | ~12 hours | [2] |

| Typical Yield | 60-90% (estimated) | [2][3] |

Step 3: Hydrolysis of the Boronic Ester

The boronic ester is hydrolyzed to the corresponding boronic acid under aqueous acidic conditions.

Experimental Protocol:

The crude boronic ester from the previous step is dissolved in a mixture of THF and water. A catalytic amount of a mineral acid (e.g., HCl) is added, and the mixture is stirred at room temperature for 2-4 hours. The progress of the hydrolysis is monitored by TLC. Upon completion, the THF is removed under reduced pressure, and the aqueous solution is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the TBDMS-protected boronic acid, which can be purified by crystallization or column chromatography.[4]

| Parameter | Value | Reference |

| Starting Material | Boronic Ester Intermediate | - |

| Reagents | HCl (catalytic) | [4] |

| Solvent | THF/Water | [4] |

| Temperature | Room temperature | [4] |

| Reaction Time | 2-4 hours | [4] |

| Typical Yield | High (often quantitative) | [4] |

Step 4: Deprotection of the TBDMS Ether

The final step involves the removal of the TBDMS protecting group to unveil the hydroxymethyl functionality.

Experimental Protocol:

The TBDMS-protected boronic acid (1.0 eq.) is dissolved in anhydrous THF. A solution of tetrabutylammonium fluoride (TBAF, 1.1 eq., 1.0 M in THF) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 1-2 hours, with progress monitored by TLC.[5] Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, this compound, is purified by recrystallization or flash column chromatography.[5][6]

| Parameter | Value | Reference |

| Starting Material | Protected Boronic Acid | - |

| Reagents | Tetrabutylammonium fluoride (TBAF) | [5][6] |

| Solvent | Anhydrous THF | [5][6] |

| Temperature | 0 °C to room temperature | [5][6] |

| Reaction Time | 1-2 hours | [5][6] |

| Typical Yield | >90% | [5][6] |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for a single synthetic step, from reaction setup to product purification.

Caption: General experimental workflow for a synthetic step.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By employing a straightforward protection-lithiation/borylation-deprotection strategy, this valuable building block can be accessed from an inexpensive and readily available starting material. The provided experimental protocols and quantitative data serve as a solid foundation for researchers in their synthetic endeavors, facilitating the development of novel compounds with potential applications in pharmaceuticals and advanced materials. Careful execution of the described procedures and appropriate analytical characterization at each stage are crucial for a successful outcome.

References

- 1. benchchem.com [benchchem.com]

- 2. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

Spectroscopic and Synthetic Profile of (5-(Hydroxymethyl)furan-2-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of (5-(Hydroxymethyl)furan-2-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. While experimentally determined spectroscopic data for this specific compound is not widely available in the public domain, this document compiles predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Furthermore, a detailed, generalized experimental protocol for its synthesis and characterization is presented to guide researchers in their laboratory work.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are estimations derived from the analysis of related furan derivatives and boronic acids and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.0-7.2 | d | ~3.4 | H3 (furan ring) |

| ~6.4-6.6 | d | ~3.4 | H4 (furan ring) |

| ~4.6-4.8 | s | - | -CH₂OH |

| ~5.0-6.0 (broad) | s | - | -B(OH)₂ |

| ~3.5-4.5 (broad) | s | - | -CH₂OH |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~160-165 | C5 (furan ring) |

| ~145-150 | C2 (furan ring) - Carbon attached to Boron |

| ~120-125 | C3 (furan ring) |

| ~110-115 | C4 (furan ring) |

| ~55-60 | -CH₂OH |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Strong, Broad | O-H stretch (boronic acid and alcohol) |

| ~3100 | Weak | C-H stretch (furan ring) |

| ~2900 | Weak | C-H stretch (methylene) |

| ~1600 | Medium | C=C stretch (furan ring) |

| ~1350 | Strong | B-O stretch |

| ~1020 | Strong | C-O stretch (alcohol) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 142.04 | [M]⁺ (Calculated for C₅H₇BO₄) |

| 124.03 | [M-H₂O]⁺ |

| 113.03 | [M-CHO₂]⁺ |

| 95.02 | [M-B(OH)₃]⁺ |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis and spectroscopic characterization of this compound. This protocol is based on common synthetic routes for furan boronic acids and should be adapted and optimized based on laboratory conditions and available starting materials.

Synthesis of this compound

This synthesis can be achieved via a Miyaura borylation of a suitable halogenated precursor, such as 5-(hydroxymethyl)-2-bromofuran.

Materials:

-

5-(hydroxymethyl)-2-bromofuran

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-(hydroxymethyl)-2-bromofuran (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (3 equivalents), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equivalents).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of celite and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude pinacol ester is then hydrolyzed. Dissolve the residue in a mixture of acetone and water.

-

Add an aqueous solution of HCl (e.g., 2 M) and stir at room temperature for 4-6 hours.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Spectroscopic Characterization:

-

¹H NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆). Record the spectrum on a 400 MHz or higher NMR spectrometer.

-

¹³C NMR: Use the same sample prepared for ¹H NMR and record the ¹³C NMR spectrum.

-

IR Spectroscopy: Obtain the IR spectrum of the solid product using a Fourier-Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

-

Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (HRMS) with a suitable ionization technique (e.g., Electrospray Ionization - ESI) to confirm the molecular weight and fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of (5-(Hydroxymethyl)furan-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of (5-(Hydroxymethyl)furan-2-yl)boronic acid. Due to the absence of a publicly available, fully characterized ¹H NMR spectrum for this specific compound, this guide presents a predicted spectrum based on the analysis of structurally similar compounds. It also includes a comprehensive experimental protocol for acquiring and analyzing the spectrum, intended to guide researchers in their own characterization of this molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the furan ring and the hydroxymethyl group. The boronic acid protons are often broad and may exchange with solvent, making them difficult to observe as sharp signals. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below. These predictions are based on known substituent effects on the furan ring and data from analogous furan derivatives.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H3 (furan) | 6.3 - 6.5 | Doublet (d) | ~3.4 | 1H |

| H4 (furan) | 7.0 - 7.2 | Doublet (d) | ~3.4 | 1H |

| -CH₂OH | 4.5 - 4.7 | Singlet (s) | - | 2H |

| -CH₂OH | Variable | Broad Singlet (br s) | - | 1H |

| -B(OH )₂ | Variable | Broad Singlet (br s) | - | 2H |

Experimental Protocol for ¹H NMR Spectroscopy

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). The choice of solvent is critical, as the hydroxyl and boronic acid protons will exchange with deuterium in D₂O and may broaden or disappear. DMSO-d₆ is often a good choice for observing exchangeable protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift referencing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical acquisition parameters include:

-

Number of scans: 16-64 (to achieve a good signal-to-noise ratio)

-

Relaxation delay (d1): 1-5 seconds

-

Acquisition time (aq): 2-4 seconds

-

Spectral width: -2 to 12 ppm

-

3. Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the signal multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J) to elucidate the connectivity of the protons in the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel compound like this compound, starting from sample preparation to final structure elucidation.

Caption: Figure 1. Logical Workflow for Spectroscopic Characterization

Structure and Signaling Pathway Analysis

The analysis of the ¹H NMR spectrum is a critical step in confirming the molecular structure of this compound. The following diagram illustrates the relationship between the chemical structure and the expected ¹H NMR signals.

Caption: Figure 2. Structure-Spectrum Correlation

This guide provides a foundational understanding of the expected ¹H NMR spectrum of this compound and a practical framework for its experimental determination. For researchers in drug development and chemical synthesis, accurate spectroscopic characterization is paramount for confirming the identity and purity of their compounds, ensuring the reliability of subsequent biological and pharmacological studies.

Synthesis of (5-(Hydroxymethyl)furan-2-yl)boronic acid from furfuryl alcohol

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for (5-(hydroxymethyl)furan-2-yl)boronic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available bio-based starting material, furfuryl alcohol. This document outlines a robust three-step synthetic sequence: the oxidation of furfuryl alcohol to furfural, the subsequent conversion to 5-formyl-2-furylboronic acid, and a final chemoselective reduction of the formyl group to the desired hydroxymethyl functionality. Detailed experimental protocols, quantitative data, and process diagrams are provided to assist researchers and scientists in the successful synthesis of this important furan derivative.

Introduction

Furan-containing compounds are of significant interest in the pharmaceutical industry due to their diverse biological activities. Specifically, functionalized furan-2-boronic acids serve as key intermediates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures for novel drug candidates.[1] this compound is a particularly useful bifunctional molecule, possessing both a reactive boronic acid moiety and a hydroxymethyl group that can be further derivatized. This guide details a practical and efficient synthetic route starting from furfuryl alcohol, a renewable feedstock.

Proposed Synthetic Pathway

The synthesis of this compound from furfuryl alcohol is proposed to proceed via the following three-step sequence:

-

Step 1: Oxidation of Furfuryl Alcohol to Furfural. The initial step involves the selective oxidation of the primary alcohol functionality of furfuryl alcohol to an aldehyde, yielding furfural.

-

Step 2: Synthesis of 5-Formyl-2-furylboronic Acid from Furfural. This step introduces the boronic acid group at the 5-position of the furan ring. A common method involves the protection of the aldehyde, followed by a lithiation-borylation sequence and subsequent deprotection.

-

Step 3: Chemoselective Reduction of 5-Formyl-2-furylboronic Acid. The final step is the selective reduction of the aldehyde group to a hydroxymethyl group in the presence of the boronic acid functionality.

The overall synthetic workflow is depicted in the following diagram:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Oxidation of Furfuryl Alcohol to Furfural

A variety of methods can be employed for the oxidation of furfuryl alcohol to furfural. Catalytic aerobic oxidation using supported metal catalysts is an efficient and environmentally friendly approach.[2]

Protocol: Aerobic Oxidation using a Supported Ruthenium Hydroxide Catalyst

-

Materials:

-

Furfuryl alcohol

-

Supported ruthenium hydroxide catalyst (e.g., Ru(OH)x/Al2O3)

-

Toluene (solvent)

-

Oxygen (oxidant)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve furfuryl alcohol in toluene.

-

Add the supported ruthenium hydroxide catalyst to the solution.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C).

-

Introduce a stream of oxygen into the reaction mixture while stirring vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the catalyst from the reaction mixture.

-

Remove the solvent under reduced pressure to yield crude furfural.

-

Purify the crude product by distillation.

-

| Parameter | Value |

| Typical Yield | >90% |

| Purity | High |

| Reference | [2] |

Step 2: Synthesis of 5-Formyl-2-furylboronic Acid from Furfural

This transformation is achieved through a multi-step process involving protection of the aldehyde, lithiation, borylation, and deprotection.[3]

Protocol:

-

Materials:

-

Furfural

-

Ethylene glycol (protecting agent)

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

-

Procedure:

-

Protection of Furfural:

-

In a round-bottom flask, combine furfural, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Reflux the mixture with a Dean-Stark apparatus to remove water.

-

Once the reaction is complete (monitored by TLC), cool the mixture and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected furfural (2-(furan-2-yl)-1,3-dioxolane).

-

-

Lithiation and Borylation:

-

Dissolve the protected furfural in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

-

Slowly add n-butyllithium to the solution and stir for 1-2 hours at -78 °C.

-

Add triisopropyl borate dropwise to the reaction mixture and continue stirring at -78 °C for 1 hour, then allow the mixture to warm to room temperature overnight.

-

-

Deprotection and Isolation:

-

Quench the reaction by adding aqueous HCl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 5-formyl-2-furylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., acetonitrile/water).[3]

-

-

| Parameter | Value |

| Typical Yield | 60-70% (overall) |

| Purity | High after recrystallization |

| Reference | [3] |

Step 3: Chemoselective Reduction of 5-Formyl-2-furylboronic Acid

The selective reduction of the aldehyde in the presence of the boronic acid is a critical step. A mild reducing agent that does not affect the boronic acid moiety is required. Sodium borohydride in the presence of a chelating agent or under specific pH control can be effective.

Proposed Protocol: Reduction with Sodium Borohydride

-

Materials:

-

5-Formyl-2-furylboronic acid

-

Sodium borohydride (NaBH4)

-

Methanol or Ethanol (solvent)

-

Hydrochloric acid (for pH adjustment)

-

Ethyl acetate

-

-

Procedure:

-

Dissolve 5-formyl-2-furylboronic acid in methanol or ethanol and cool the solution to 0 °C.

-

Slowly add sodium borohydride to the solution in portions.

-

Stir the reaction mixture at 0 °C and monitor the progress by TLC.

-

Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of aqueous HCl until the pH is acidic.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography or recrystallization.

-

| Parameter | Value |

| Purity | >95% (commercially available)[4] |

| Molecular Formula | C5H7BO4[4] |

| Molecular Weight | 141.92 g/mol [4] |

| CAS Number | 1256355-56-2[4] |

Quantitative Data Summary

| Compound | Starting Material | Reagents | Solvent | Yield | Purity | Reference |

| Furfural | Furfuryl Alcohol | Ru(OH)x/Al2O3, O2 | Toluene | >90% | High | [2] |

| 5-Formyl-2-furylboronic Acid | Furfural | Ethylene glycol, p-TsOH, n-BuLi, Triisopropyl borate, HCl | Toluene, THF | 60-70% | High | [3] |

| This compound | 5-Formyl-2-furylboronic Acid | NaBH4 | Methanol/Ethanol | - | >95% | [4] |

Signaling Pathways and Logical Relationships

The synthesis of this compound is a linear process where the product of each step serves as the reactant for the next. This logical progression is crucial for the overall efficiency of the synthesis.

Caption: Logical progression of the three-step synthesis.

Conclusion

This technical guide outlines a feasible and efficient three-step synthesis of this compound from furfuryl alcohol. The described protocols utilize well-established chemical transformations and readily available reagents. The successful implementation of this synthetic route will provide researchers and drug development professionals with access to a key building block for the synthesis of novel therapeutic agents. Further optimization of the chemoselective reduction step could enhance the overall efficiency of the process.

References

Furan-Containing Boronic Acids: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of furan-containing boronic acids, complete with detailed experimental protocols and quantitative data, providing a critical resource for scientists in medicinal chemistry and materials science.

Furan-containing boronic acids have emerged as a pivotal class of reagents in modern organic synthesis and drug discovery. Their unique electronic properties, stemming from the furan ring, coupled with the versatile reactivity of the boronic acid moiety, make them indispensable building blocks for the construction of complex molecular architectures. This technical guide provides a comprehensive review of the literature, focusing on the synthesis, characterization, and diverse applications of these valuable compounds. Particular emphasis is placed on their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction and their growing importance as pharmacophores in the development of novel therapeutics.

Physicochemical Properties of Key Furan-Containing Boronic Acids

The physical and chemical properties of furan-containing boronic acids are crucial for their handling, storage, and reactivity. Below is a summary of key data for some of the most common furan-containing boronic acids.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Solubility |

| 2-Furanboronic acid | 13331-23-2 | C₄H₅BO₃ | 111.89 | 112-115 | White to off-white crystalline powder | Soluble in polar solvents like water and alcohols. |

| 3-Furanboronic acid | 55552-70-0 | C₄H₅BO₃ | 111.89 | 139-144 (dec.) | White to cream or grey crystals or powder | Soluble in methanol. |

| 2-Formylfuran-5-boronic acid | 27329-70-0 | C₅H₅BO₄ | 139.89 | 136 (dec.) | Beige to brown powder | Insoluble in water. |

Synthesis of Furan-Containing Boronic Acids: Detailed Experimental Protocols

The synthesis of furan-containing boronic acids is a critical aspect of their utility. Below are detailed protocols for the preparation of 2-furanboronic acid and an adaptable protocol for 3-furanboronic acid.

Experimental Protocol: Synthesis of 2-Furanboronic Acid[1]

This protocol describes the synthesis of 2-furanboronic acid from 2-bromofuran via a lithium-halogen exchange followed by borylation.

Materials:

-

2-Bromofuran

-

Tributyl borate

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (in hexanes)

-

10% Hydrochloric acid

-

Ethyl acetate

-

Dichloromethane

-

Acetone

-

Dry ice

-

Nitrogen gas

Procedure:

-

To a four-neck flask equipped with a dropping funnel, a thermometer, a nitrogen inlet, and a mechanical stirrer, add a specific ratio of 2-bromofuran, tributyl borate, and anhydrous tetrahydrofuran.

-

Cool the reaction system to -40°C using an acetone-dry ice bath, while maintaining a continuous flow of nitrogen and constant stirring.

-

Slowly add n-butyllithium from the dropping funnel to the reaction mixture.

-

After the addition is complete, maintain the reaction mixture at -40°C for 1 hour.

-

Allow the mixture to warm naturally to 0°C.

-

Perform hydrolysis by the slow addition of 10% dilute hydrochloric acid, which will result in the formation of a white flocculent precipitate.

-

Adjust the pH of the solution to 2.0.

-

The solution will separate into two layers: an upper brownish-yellow organic phase and a lower colorless aqueous phase.

-

Extract the organic phase with ethyl acetate.

-

Combine the organic phases and purify by vacuum distillation using dichloromethane.

-

The resulting white crystals of 2-furanboronic acid are obtained with a high yield and purity.

Experimental Protocol: Synthesis of 3-Furanboronic Acid (Adapted from Pyridine Analogue Synthesis)

This protocol is adapted from the synthesis of 3-pyridylboronic acid and can be applied to the synthesis of 3-furanboronic acid from 3-bromofuran. The principle of lithium-halogen exchange followed by borylation remains the same.

Materials:

-

3-Bromofuran

-

Triisopropyl borate

-

Toluene, anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (in hexanes)

-

Nitrogen gas

-

Dry ice/acetone bath

Procedure:

-

In a three-necked flask equipped with a temperature probe, overhead stirrer, and a nitrogen inlet, charge anhydrous toluene, anhydrous THF, triisopropyl borate, and 3-bromofuran.

-

Cool the mixture to -40°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium solution dropwise with a syringe pump over 1 hour, maintaining the temperature at -40°C.

-

Stir the reaction mixture for an additional 30 minutes at -40°C.

-

The reaction can then be quenched with an aqueous acid workup to yield 3-furanboronic acid.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

Furan-containing boronic acids are extensively used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern organic synthesis, particularly in the creation of pharmaceuticals and functional materials.[1] The reaction's tolerance to a wide range of functional groups and generally mild conditions make it a preferred method. An efficient protocol enables the reaction of N-heteroaryl and normal aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol, achieving near-quantitative yields.[2][3]

Below is a table summarizing the yields of Suzuki-Miyaura coupling reactions between furan-boronic acids and various aryl halides.

| Furan Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 2-Furanboronic acid | 4-Bromobenzonitrile | Pd(OAc)₂/RuPhos | Na₂CO₃ | Ethanol | 91 | Molander, G. A., & Biolatto, B. (2003). |

| 2-Furanboronic acid | 4-Bromoanisole | Pd(OAc)₂/RuPhos | Na₂CO₃ | Ethanol | 85 | Molander, G. A., & Biolatto, B. (2003). |

| 3-Furanboronic acid | 2-Chloropyridine | Na₂PdCl₄/disulfonated dicyclohexylfluorenylphosphine | K₂CO₃ | n-Butanol/Water | >95 | Fleckstein, J., & Plenio, H. (2008). |

| 3-Furanboronic acid | 4-Chlorotoluene | Na₂PdCl₄/disulfonated dicyclohexylfluorenylphosphine | K₂CO₃ | n-Butanol/Water | >95 | Fleckstein, J., & Plenio, H. (2008). |

The following diagram illustrates the general workflow of a Suzuki-Miyaura coupling reaction.

Biological Activity and Applications in Drug Discovery

The furan moiety is a common scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[4] When incorporated into a boronic acid, the resulting molecule can act as a potent enzyme inhibitor. Boronic acids are known to form reversible covalent bonds with the active site serine or threonine residues of proteases, making them a particularly interesting class of compounds for drug development.

Furan-Containing Boronic Acids as Enzyme Inhibitors

Boronic acids have gained significant attention as pharmacophores, largely due to the success of the proteasome inhibitor bortezomib in treating multiple myeloma. The boronic acid group in these inhibitors mimics the tetrahedral transition state of peptide hydrolysis, leading to potent and often reversible inhibition of proteases. While much of the literature focuses on peptide boronic acids, the incorporation of a furan ring can modulate the compound's pharmacokinetic and pharmacodynamic properties.

The table below presents inhibitory activities (IC₅₀ and Kᵢ values) for some boronic acid derivatives, highlighting their potential as enzyme inhibitors.

| Compound | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Cell Line | Reference |

| Dipeptidyl boronic acid (Bortezomib analogue) | 20S Proteasome | 4.60 | - | U266 (Multiple Myeloma) | Li, et al. (2010) |

| Tyropeptin-boronic acid derivative (AS-06) | 20S Proteasome | 2.2 | - | Human Erythrocytes | Watashi, et al. (2009) |

| Tyropeptin-boronic acid derivative (AS-29) | 20S Proteasome | 14 | - | Human Erythrocytes | Watashi, et al. (2009) |

| Triazole-based boronic acid (10a) | AmpC β-lactamase | - | 140 | - | De Luca, et al. (2021) |

| Triazole-based boronic acid (5) | KPC-2 β-lactamase | - | 730 | - | De Luca, et al. (2021) |

Mechanism of Action: Proteasome Inhibition and the NF-κB Signaling Pathway

One of the most well-studied mechanisms of action for boronic acid-based anticancer agents is the inhibition of the proteasome. The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, including IκB, the inhibitor of the transcription factor NF-κB. By inhibiting the proteasome, boronic acids prevent the degradation of IκB, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-survival and pro-inflammatory genes. This ultimately leads to cell cycle arrest and apoptosis in cancer cells.

The following diagram illustrates the inhibition of the NF-κB signaling pathway by a proteasome inhibitor.

References

The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The furan scaffold, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as the phenyl ring, have made it a privileged structure in the design of novel therapeutic agents.[1] Furan derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a subject of intense research in the quest for new and effective drugs.[2][3] This technical guide provides an in-depth overview of the biological activities of furan derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers, scientists, and drug development professionals in this dynamic field.

Anticancer Activity of Furan Derivatives

Furan-containing molecules have demonstrated significant potential as anticancer agents by targeting various mechanisms within cancer cells, including the induction of apoptosis and the inhibition of critical signaling pathways.[1][4]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various furan derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth. A lower IC50 value indicates greater potency.

| Compound Class | Specific Derivative(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Furan-fused Chalcones | Furan-chalcone analog | HeLa (Cervical Cancer) | 0.08 - 8.79 | [4] |

| Furan compound 24 | SW620 (Colorectal Cancer) | Moderate to potent | [4] | |

| Bis-2(5H)-furanones | Compound 4e | C6 (Glioma) | 12.1 | |

| Benzo[b]furan Derivatives | Compound 26 | MCF-7 (Breast Cancer) | 0.057 | [3] |

| Compound 36 | MCF-7 (Breast Cancer) | 0.051 | [3] | |

| Furan-based Compounds | Compound 4 | MCF-7 (Breast Cancer) | 4.06 | |

| Compound 7 | MCF-7 (Breast Cancer) | 2.96 |

Signaling Pathways in Anticancer Activity

Furan derivatives have been shown to exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain benzo[b]furan derivatives have been identified as potent inhibitors of this pathway, leading to the induction of apoptosis in breast cancer cells.[3]

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is also implicated in various cancers. Some furan derivatives have been shown to inhibit the phosphorylation of key proteins in the MAPK pathway, such as ERK, JNK, and p38, thereby suppressing inflammatory responses that can contribute to cancer development.

Antimicrobial Activity of Furan Derivatives

Furan derivatives have long been recognized for their potent antimicrobial properties, with some compounds being used clinically for the treatment of bacterial infections. Their activity spans a broad range of Gram-positive and Gram-negative bacteria, as well as some fungi.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard measure of the in vitro susceptibility of bacteria to antimicrobial agents.

| Compound Class | Specific Derivative(s) | Microorganism | MIC (µg/mL) | Reference |

| Nitrofurans | Nitrofurantoin | Escherichia coli | Varies | [5] |

| Furazidin | Escherichia coli | Varies | [5] | |

| Furan-derived Chalcones | Compound 2a, 2b, 2c | Staphylococcus aureus | 256 | [6] |

| Compound 2a, 2c | Escherichia coli | 512 - 1024 | [6] | |

| Carbamothioyl-furan-2-carboxamides | Compound 4f | E. coli, S. aureus, B. cereus | 230 - 295 | |

| 2(5H)-Furanone Derivatives | F131 | S. aureus clinical isolates | 8 - 16 | |

| F131 | Candida albicans clinical isolates | 32 - 128 | ||

| Dibenzofuran bis(bibenzyl) | Candida albicans | 16 - 512 | [7] |

Anti-inflammatory Activity of Furan Derivatives

Chronic inflammation is a key contributor to a wide range of diseases, including cancer, cardiovascular disease, and autoimmune disorders. Furan derivatives have emerged as promising anti-inflammatory agents by targeting key inflammatory mediators and pathways.[8]

Mechanism of Anti-inflammatory Action

Furan derivatives exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the suppression of inflammatory signaling pathways.

Several furan derivatives have been shown to inhibit the production of key pro-inflammatory mediators, such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For example, certain natural benzofuran derivatives significantly inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of furan derivatives.

Synthesis of Furan Derivatives

The synthesis of the furan ring can be achieved through various established methods. The Paal-Knorr synthesis and the Feist-Benary synthesis are two of the most common and versatile approaches.[10]

The Paal-Knorr synthesis involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[7]

-

Dissolution: Dissolve the 1,4-dicarbonyl compound in a suitable solvent (e.g., toluene, acetic acid).

-

Acid Catalyst: Add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid).

-

Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

The Feist-Benary synthesis involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[9]

-

Base and β-Dicarbonyl: Dissolve the β-dicarbonyl compound in a suitable solvent (e.g., ethanol, pyridine) and add a base (e.g., pyridine, sodium ethoxide).

-

α-Halo Ketone Addition: Slowly add the α-halo ketone to the reaction mixture.

-

Heating: Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.

-

Work-up: After cooling, remove the solvent under reduced pressure.

-

Extraction and Purification: Dissolve the residue in an organic solvent and wash with acidic and basic solutions to remove unreacted starting materials and byproducts. Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

In Vitro Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the furan derivative in culture medium. Add the compound solutions to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13][14]

-

Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the furan derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay: Griess Assay for Nitric Oxide

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and quantifiable breakdown product of nitric oxide.[15][16]

-

Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Pre-treat the cells with various concentrations of the furan derivative for 1 hour, followed by stimulation with an inflammatory agent like LPS (1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-